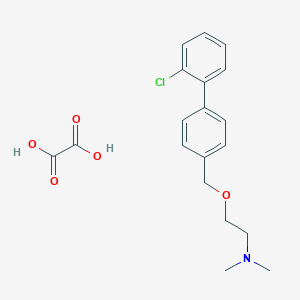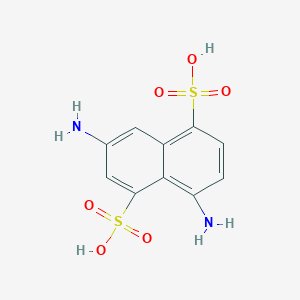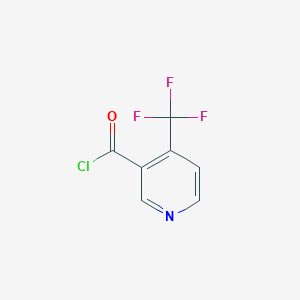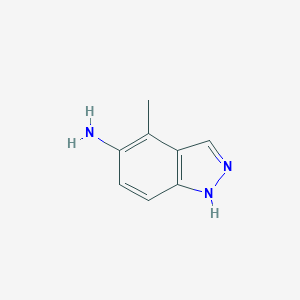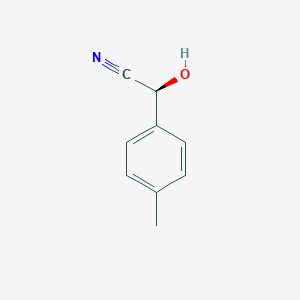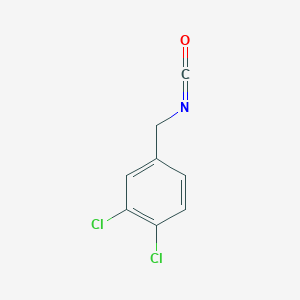
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester, also known as MNI-caged ATP, is a synthetic compound used in scientific research for its ability to release ATP when exposed to light. This allows researchers to study the effects of ATP on biological systems with precise temporal and spatial control.
Aplicaciones Científicas De Investigación
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is used in a variety of scientific research applications, including the study of ATP-dependent processes such as muscle contraction, neurotransmitter release, and ion channel activation. It is also used in the study of ATP-dependent signaling pathways and the regulation of cellular metabolism.
Mecanismo De Acción
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP releases ATP when exposed to light, specifically at a wavelength of 365 nm. This is due to the cleavage of the caging group, which allows ATP to be released and interact with biological systems. The release of ATP can be controlled in both time and space, allowing researchers to study the effects of ATP on specific biological processes.
Biochemical and Physiological Effects:
The effects of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP on biological systems are largely dependent on the specific system being studied. However, it has been shown to activate ATP-dependent processes such as muscle contraction and ion channel activation. It has also been used to study the regulation of cellular metabolism and ATP-dependent signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is its ability to release ATP with precise temporal and spatial control. This allows researchers to study the effects of ATP on specific biological processes in a controlled manner. However, the use of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP can be limited by its phototoxicity, which can damage biological systems if exposed to light for too long. It is also relatively expensive compared to other ATP analogs.
Direcciones Futuras
There are several future directions for the use of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP in scientific research. One potential application is in the study of ATP-dependent processes in vivo, which would require the development of methods for delivering 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP to specific tissues or cells. Another potential direction is the development of new caged compounds that can release other molecules with precise temporal and spatial control. Overall, the use of caged compounds in scientific research is a promising area of study with many potential applications.
Conclusion:
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is a synthetic compound with many potential applications in scientific research. Its ability to release ATP with precise temporal and spatial control allows researchers to study the effects of ATP on specific biological processes. While there are limitations to its use, the development of new caged compounds and methods for in vivo delivery could expand its applications in the future.
Métodos De Síntesis
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthol with ethyl bromoacetate to form 4-methoxy-1-naphthyl ethyl ether. This is then reacted with phosgene to form 4-methoxy-1-naphthyl chloroformate, which is then reacted with hydantoin to form 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP.
Propiedades
Número CAS |
101516-97-6 |
|---|---|
Nombre del producto |
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester |
Fórmula molecular |
C16H18N2O4 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
ethyl 2-[(4-methoxynaphthalen-1-yl)carbamoylamino]acetate |
InChI |
InChI=1S/C16H18N2O4/c1-3-22-15(19)10-17-16(20)18-13-8-9-14(21-2)12-7-5-4-6-11(12)13/h4-9H,3,10H2,1-2H3,(H2,17,18,20) |
Clave InChI |
VIXFGFBLLFBNRO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
SMILES canónico |
CCOC(=O)CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
Otros números CAS |
101516-97-6 |
Sinónimos |
ethyl 2-[(4-methoxynaphthalen-1-yl)carbamoylamino]acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



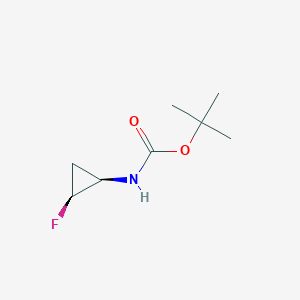
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
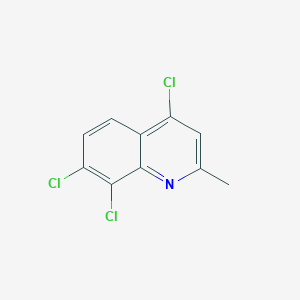


![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)

